
3-(3-chloro-4-ethoxybenzoyl)-4-hydroxyisoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that build upon simpler precursors. In the case of 3-(3-chloro-4-ethoxybenzoyl)-4-hydroxyisoquinolin-1(2H)-one, a similar approach could be hypothesized based on the synthesis of related compounds. For instance, the synthesis of 4-hydroxyquinolines has been demonstrated through the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-nitrobenzoyl chlorides followed by reduction of the nitro group . This method could potentially be adapted for the synthesis of the target compound by incorporating the appropriate ethoxy and chloro substituents on the benzoyl chloride precursor.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and physical properties. Crystallographic studies of related compounds, such as isoquinoline derivatives, have revealed that they can form hydrogen-bonded structures with acids like 3-chloro-2-nitrobenzoic acid . These findings suggest that the target compound may also exhibit the ability to form hydrogen bonds, which could influence its solubility and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of the target compound can be inferred from studies on similar molecules. For example, the evaluation of isomeric tetrahydroisoquinolines as dopamine D-1 antagonists indicates that the introduction of chloro and hydroxy substituents on the phenyl ring can significantly affect biological activity . This suggests that the substitution pattern on the benzoyl component of the target compound could be critical for its chemical reactivity and potential as a pharmacophore.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline involved a series of reactions including substitution, nitration, reduction, cyclization, and chlorination, with the structure confirmed by NMR and MS spectrum . These techniques could be employed to determine the physical and chemical properties of this compound, such as its solubility, melting point, and stability, which are essential for its practical applications.
Wissenschaftliche Forschungsanwendungen
Occurrence and Fate in Aquatic Environments
One study reviews the occurrence, fate, and behavior of parabens, which are preservatives used in cosmetics, pharmaceuticals, and foodstuffs. While not the exact compound, the study's relevance lies in its examination of environmental impact and biodegradability, aspects that could apply to similar compounds like "3-(3-chloro-4-ethoxybenzoyl)-4-hydroxyisoquinolin-1(2H)-one" in aquatic environments (Haman et al., 2015).
Analytical Methods for Antioxidant Activity
Another relevant study discusses various analytical methods used in determining antioxidant activity, including the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests. These methods are crucial for assessing the antioxidant potential of compounds, which could include the evaluation of "this compound" (Munteanu & Apetrei, 2021).
Redox Mediators in Organic Pollutant Treatment
Research on the application of redox mediators in treating organic pollutants with oxidoreductive enzymes highlights the potential for compounds to enhance the efficiency of pollutant degradation. This application is essential for environmental remediation and suggests a possible use for similar compounds in industrial effluent treatment (Husain & Husain, 2007).
Antioxidant Evaluation of Isoxazol-5(4H)-ones
A study on the facile synthesis and antioxidant evaluation of 4-arylmethylideneisoxazol-5(4H)-ones underlines the significance of synthesizing and evaluating novel compounds for their antioxidant capacities. This research can inspire similar investigations into the antioxidant potential of "this compound" (Laroum et al., 2019).
Insights into 8-Hydroxyquinolines
The review on 8-hydroxyquinolines, highlighting their significant biological activities and potential as broad-spectrum drug molecules, suggests a framework for exploring the medicinal chemistry of similar compounds, including "this compound" for various therapeutic targets (Gupta, Luxami, & Paul, 2021).
Eigenschaften
IUPAC Name |
3-(3-chloro-4-ethoxybenzoyl)-4-hydroxy-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-2-24-14-8-7-10(9-13(14)19)16(21)15-17(22)11-5-3-4-6-12(11)18(23)20-15/h3-9,22H,2H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORACIPALWXIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3C(=O)N2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2532670.png)
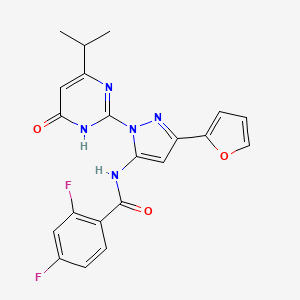
![(E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2532673.png)

![1-(4-bromobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2532675.png)
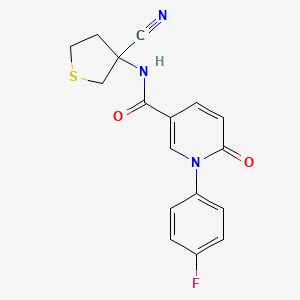
![5-[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2532681.png)
![6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide](/img/structure/B2532683.png)
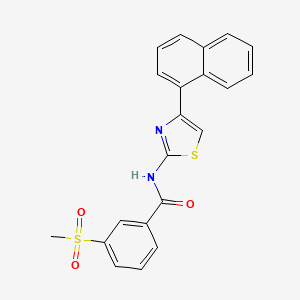
![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2532686.png)
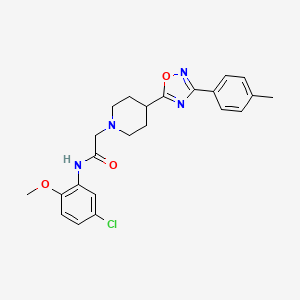
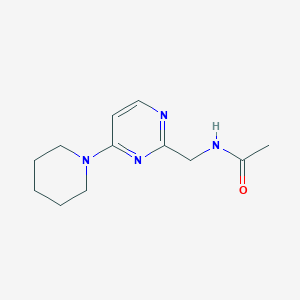
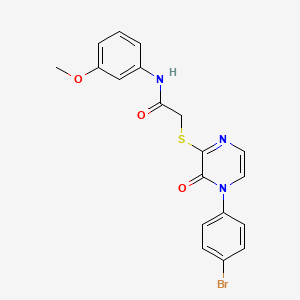
![4-(4-chlorophenyl)-3-[(2-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B2532693.png)